Filaggrin-2 is encoded by the FLG2 gene located on chromosome 1 in humans. It is synthesized in keratinocytes and is particularly abundant in the outer layers of the skin, where it interacts with other structural proteins to form a protective barrier.
Filaggrin-2 belongs to a class of proteins known as S100 fused-type proteins, which are characterized by their role in skin barrier function. It is closely related to filaggrin, another member of this family, which has been extensively studied for its role in skin health and disease.
The synthesis of filaggrin-2 can be achieved through various methods, including cell-free protein synthesis systems and recombinant DNA technology. A notable approach involves optimizing conditions for high-yield expression using Escherichia coli as a host organism.
In one study, researchers used a codon-optimized version of the FLG2 gene to enhance expression levels in E. coli. The optimization process included selecting appropriate plasmid vectors and strains (such as BL21 Star and Rosetta-gami) to maximize protein yield. The resulting filaggrin-2 protein was produced at concentrations reaching up to 28 micromolar under optimized conditions .
Filaggrin-2 consists of multiple repeat units that contribute to its structural properties. The protein's architecture allows it to effectively interact with keratin filaments, facilitating their aggregation into dense structures that form part of the skin's protective barrier.
The molecular weight of filaggrin-2 is approximately 40 kDa, and it contains several conserved domains typical of S100 fused-type proteins. These domains are crucial for its function in keratin aggregation and skin barrier maintenance .
Filaggrin-2 undergoes several post-translational modifications, including deimination and proteolytic cleavage. Deimination, a process mediated by peptidylarginine deiminases, converts arginine residues into citrulline, which can impact the protein's charge and interactions with other cellular components .
Research indicates that deimination enhances the proteolytic processing of filaggrin-2 by calpain 1, an enzyme that cleaves proteins at specific sites. This processing is essential for the proper functioning of filaggrin-2 within the epidermal layer .
Filaggrin-2 plays a vital role in forming the cornified envelope by aggregating keratin filaments within keratinocytes. This aggregation process is essential for creating a robust barrier that protects against dehydration and external pathogens.
Studies have shown that mutations or deficiencies in filaggrin-2 can lead to compromised skin barrier function, resulting in conditions such as atopic dermatitis and ichthyosis. The protein's ability to cross-link with other structural proteins enhances its effectiveness in maintaining skin integrity .
Filaggrin-2 is typically found in a soluble form within keratinocytes but can aggregate into insoluble structures upon interaction with keratin filaments. Its solubility properties are influenced by post-translational modifications such as deimination.
The protein exhibits a high affinity for keratin due to its charged amino acid residues, which facilitate strong electrostatic interactions with keratin filaments. The stability and functionality of filaggrin-2 are also affected by pH and ionic strength, which can alter its conformation and interaction dynamics .
Filaggrin-2 has significant implications in dermatological research and clinical applications. It serves as a biomarker for various skin conditions, including eczema and psoriasis. Additionally, understanding its synthesis and function can aid in developing therapeutic strategies aimed at enhancing skin barrier function or treating skin disorders associated with filaggrin deficiencies.
Research continues to explore the potential for using recombinant forms of filaggrin-2 in cosmetic formulations aimed at improving skin hydration and barrier repair .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2